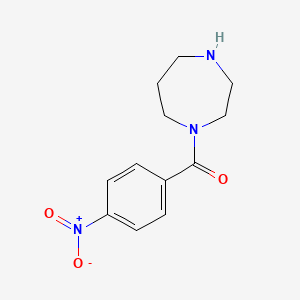

1-(4-Nitrobenzoyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

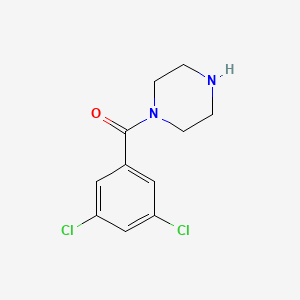

The compound “1-(4-Nitrobenzoyl)-1,4-diazepane” seems to be a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields including medicinal chemistry due to their wide range of biological activities . The “4-Nitrobenzoyl” part suggests the presence of a nitro group (-NO2) and a benzoyl group (C6H5CO-), which are common in many bioactive compounds .

Synthesis Analysis

While specific synthesis methods for “1-(4-Nitrobenzoyl)-1,4-diazepane” are not available, similar compounds are often synthesized through reactions involving amines and acyl chlorides . For instance, 4-Nitrobenzoyl chloride is a common reagent used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Nitrobenzoyl)-1,4-diazepane” would depend on its specific structure. For instance, 4-Nitrobenzoic acid, a related compound, is a light yellow crystalline powder with a melting point of 237 °C .Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2- [3 (4)-nitrobenzoyl]-1,1,3,3-tetracyanopropenides, have been studied for their tuberculostatic activity . The nitro group in these compounds plays a significant role in pharmaceutical chemistry, contributing to the design and development of various drugs with therapeutic benefits .

Mode of Action

Nitro compounds, including those with benzoyl groups, are known to undergo reduction by nadph to yield nitrotoluene . This reduction could potentially lead to the formation of reactive intermediates that interact with cellular targets.

Biochemical Pathways

Nitrobenzoyl compounds have been associated with the synthesis of important heterocyclic compounds . These compounds are often involved in various biological activities, including antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

Pharmacokinetics

Nitro compounds are known for their high dipole moments, which could influence their absorption and distribution within the body .

Result of Action

Compounds with similar structures have shown promising results in in vitro screenings for tuberculostatic activity .

Action Environment

The stability and reactivity of nitro compounds can be influenced by factors such as temperature, ph, and the presence of reducing agents .

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-diazepan-1-yl-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c16-12(14-8-1-6-13-7-9-14)10-2-4-11(5-3-10)15(17)18/h2-5,13H,1,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUMHTSFHGEGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzoyl)-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)